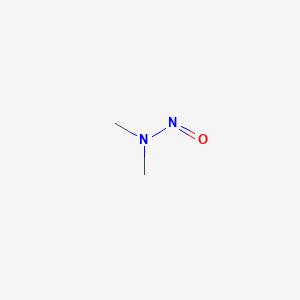
N-nitrosodimethylamine
Cat. No. B125725
Key on ui cas rn:
62-75-9
M. Wt: 74.08 g/mol
InChI Key: UMFJAHHVKNCGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04038321
Procedure details


nitrosating an aqueous solution of dimethylamine by reaction with dinitrogen tetraoxide and potassium carbonate at a pressure from atomospheric to 50 psig and a temperature from -10° C. to 40° C. to produce an aqueous solution of N-nitrosodimethylamine and potassium nitrate and gaseous carbon dioxide; and,



Name
N-nitrosodimethylamine

Name
potassium nitrate

Name
carbon dioxide
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[N+:4]([O-])([N+:6]([O-:8])=[O:7])=[O:5].[C:10](=O)([O-:12])[O-:11].[K+:14].[K+]>>[N:4]([N:2]([CH3:3])[CH3:1])=[O:5].[N+:6]([O-:8])([O-:11])=[O:7].[K+:14].[C:10](=[O:12])=[O:11] |f:2.3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([N+](=O)[O-])[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
N-nitrosodimethylamine
|
|
Type
|
product
|
|
Smiles
|
N(=O)N(C)C
|
|
Name
|
potassium nitrate
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
|
Name
|
carbon dioxide
|
|
Type
|
product
|
|
Smiles
|
C(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04038321
Procedure details


nitrosating an aqueous solution of dimethylamine by reaction with dinitrogen tetraoxide and potassium carbonate at a pressure from atomospheric to 50 psig and a temperature from -10° C. to 40° C. to produce an aqueous solution of N-nitrosodimethylamine and potassium nitrate and gaseous carbon dioxide; and,



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[N+:4]([O-])([N+:6]([O-:8])=[O:7])=[O:5].[C:10](=O)([O-:12])[O-:11].[K+:14].[K+]>>[N:4]([N:2]([CH3:3])[CH3:1])=[O:5].[N+:6]([O-:8])([O-:11])=[O:7].[K+:14].[C:10](=[O:12])=[O:11] |f:2.3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([N+](=O)[O-])[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=O)N(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04038321
Procedure details


nitrosating an aqueous solution of dimethylamine by reaction with dinitrogen tetraoxide and potassium carbonate at a pressure from atomospheric to 50 psig and a temperature from -10° C. to 40° C. to produce an aqueous solution of N-nitrosodimethylamine and potassium nitrate and gaseous carbon dioxide; and,



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[N+:4]([O-])([N+:6]([O-:8])=[O:7])=[O:5].[C:10](=O)([O-:12])[O-:11].[K+:14].[K+]>>[N:4]([N:2]([CH3:3])[CH3:1])=[O:5].[N+:6]([O-:8])([O-:11])=[O:7].[K+:14].[C:10](=[O:12])=[O:11] |f:2.3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([N+](=O)[O-])[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=O)N(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
